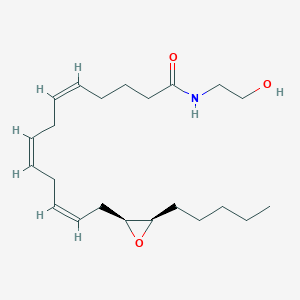

14(15)-EET ethanolamide

Description

Overview of Endocannabinoid System and Anandamide (B1667382) as a Precursor

The endocannabinoid system (ECS) is a crucial neuromodulatory and signaling system that plays a role in regulating a wide array of physiological processes. mdpi.com The discovery of the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and its corresponding receptors, the type-1 (CB1) and type-2 (CB2) cannabinoid receptors, spurred the search for endogenous ligands. mdpi.comfrontiersin.org This led to the identification of N-arachidonoylethanolamine, more commonly known as anandamide (AEA), as the first discovered endocannabinoid. frontiersin.org

Anandamide is a lipid neurotransmitter derived from the fatty acid arachidonic acid. mdpi.comsanbio.nl It is synthesized "on-demand" from membrane phospholipid precursors, specifically N-arachidonoyl phosphatidylethanolamines (NArPEs). frontiersin.orgnih.gov The biological actions of anandamide are terminated through enzymatic degradation. The primary enzyme responsible for its hydrolysis into arachidonic acid and ethanolamine (B43304) is fatty acid amide hydrolase (FAAH). frontiersin.orgcaymanchem.com However, anandamide can also be metabolized through other enzymatic pathways, including cyclooxygenase-2 (COX-2) and, significantly, cytochrome P450 (CYP) enzymes, which opens a gateway to a different class of metabolites. mdpi.comcaymanchem.com

Contextualization of Epoxyeicosatrienoic Acids (EETs)

Epoxyeicosatrienoic acids (EETs) are a family of signaling molecules that belong to the eicosanoid class of lipids. wikipedia.org They are synthesized from arachidonic acid by a specific subset of cytochrome P450 enzymes known as epoxygenases. nih.govphysiology.org This metabolic process results in the formation of four different regioisomers:

5,6-EET

8,9-EET

11,12-EET

EETs act as transient, local hormones (autocrine and paracrine agents) involved in a variety of biological processes, particularly in the cardiovascular and renal systems. wikipedia.orgnih.gov Their functions include inducing vasorelaxation, which helps regulate blood pressure, and exerting anti-inflammatory effects. physiology.orgnih.gov The biological activity of EETs is terminated by their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov

Positioning of 14(15)-EET Ethanolamide as a Distinct Endocannabinoid Metabolite

The metabolism of anandamide (AEA) is not limited to hydrolysis by FAAH. It can also serve as a substrate for the same cytochrome P450 epoxygenases that produce EETs from arachidonic acid. mdpi.comumich.edu This oxidative metabolism of anandamide leads to the formation of epoxyeicosatrienoic acid ethanolamides (EET-EAs). umich.edunih.gov

Specifically, this compound is the product of the epoxidation of anandamide at the 14,15-double bond of its arachidonic acid backbone. umich.edu This molecule represents a hybrid structure, incorporating the ethanolamide head group characteristic of anandamide and the epoxide ring characteristic of an EET. As such, it is positioned at the crossroads of the endocannabinoid and eicosanoid signaling pathways. ecronicon.net While several CYP enzymes can form various EET-EAs, the orphan cytochrome P450 4X1 has been identified as being highly selective in converting anandamide specifically to 14,15-EET ethanolamide. umich.edunih.gov This metabolic link suggests a potential for cross-talk and integrated signaling between these two fundamental lipid mediator systems. Although it is recognized as a potential CYP450 metabolite of anandamide, definitive evidence for the endogenous formation of this compound in vivo is still being established. sanbio.nlcaymanchem.com

Detailed Research Findings

Research into this compound has begun to uncover its potential biological activities and mechanisms of action. Studies have described it as an endogenous lipid neurotransmitter with potential cannabinergic activity. scbt.com

Investigations into its receptor interactions have yielded intriguing results. One study noted that 14,15-EET ethanolamide is capable of binding to CB1 receptors in the brains of rats, although with a weaker affinity compared to anandamide. ecronicon.net This suggests that while it may interact with the classical cannabinoid receptors, its mode of action might differ from its parent compound.

Further research has explored its functional effects. For instance, the peripheral antinociceptive (pain-relieving) effect of exogenously applied 14,15-EET was found to be dependent on the endocannabinoid system. ecronicon.net The study demonstrated that the effect was reversed by a CB1 receptor antagonist, but not a CB2 antagonist. Moreover, the effect was potentiated by inhibitors of anandamide degradation and reuptake, suggesting that the antinociceptive action of 14,15-EET may be mediated through the release of endogenous anandamide, which then activates CB1 receptors. ecronicon.net

The discovery that the orphan enzyme CYP4X1, found in tissues such as the brain and prostate, selectively produces 14,15-EET ethanolamide from anandamide points towards a potentially specialized physiological role. umich.edunih.gov This specific enzymatic pathway suggests a regulated production of 14,15-EET ethanolamide, hinting at a potential role in neurovascular function or other localized signaling processes. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Alternate Names | (±)14,15-EpETrE Ethanolamide; (±)14(15)-Epoxy Eicosatrienoyl Ethanolamide | scbt.com |

| Molecular Formula | C₂₂H₃₇NO₃ | caymanchem.comscbt.com |

| Molecular Weight | 363.5 g/mol | caymanchem.comscbt.com |

| Parent Compound | Anandamide (Arachidonoyl ethanolamide) | sanbio.nlcaymanchem.com |

| Metabolic Pathway | Cytochrome P450 Epoxidation | caymanchem.comumich.edu |

Table 2: Key Enzymes in the Metabolism of Anandamide and EETs

| Enzyme | Abbreviation | Function | Source |

|---|---|---|---|

| Fatty Acid Amide Hydrolase | FAAH | Hydrolyzes and inactivates anandamide. | frontiersin.orgcaymanchem.com |

| Cytochrome P450 Epoxygenases | CYP Epoxygenases | Synthesize EETs from arachidonic acid and EET-EAs from anandamide. | nih.govumich.edu |

| Soluble Epoxide Hydrolase | sEH | Converts EETs to less active dihydroxyeicosatrienoic acids (DHETs). | wikipedia.orgphysiology.org |

| Cytochrome P450 4X1 | CYP4X1 | Selectively converts anandamide to 14,15-EET ethanolamide. | umich.edunih.gov |

Properties

Molecular Formula |

C22H37NO3 |

|---|---|

Molecular Weight |

363.5 |

IUPAC Name |

(5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienamide |

InChI |

InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10-/t20-,21+/m1/s1 |

InChI Key |

WYVHLKMCZZDTOU-XYFYYYGJSA-N |

SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO |

Synonyms |

14(15)-EpETrE Ethanolamide; 14(15)-Epoxy Eicosatrienoyl Ethanolamide |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 14 15 Eet Ethanolamide

Cytochrome P450-Mediated Epoxidation of Anandamide (B1667382)

The primary route for the formation of 14(15)-EET ethanolamide is through the epoxidation of anandamide, a reaction catalyzed by the versatile cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are responsible for the metabolism of a wide array of endogenous and exogenous compounds, and several isoforms have been identified as key players in the oxidative metabolism of anandamide. nih.govnih.govnih.govnih.govnih.govkzoo.edu

Identification and Characterization of Specific Cytochrome P450 Isoforms Involved in this compound Synthesis

A growing body of research has pinpointed several human CYP isoforms that can convert anandamide into its various epoxides, including this compound. These include CYP3A4, CYP4X1, CYP2D6, CYP2B6, and CYP2J2. nih.govnih.govnih.govnih.govnih.govkzoo.edunih.gov Studies utilizing recombinant human CYP enzymes have been instrumental in characterizing the specific contributions of each isoform. For instance, recombinant CYP2D6 has been shown to metabolize anandamide into multiple products, including 14,15-EET-EA. nih.govnih.gov Similarly, CYP2B6 also produces 14,15-EET-EA from anandamide, although the profile of metabolites can differ from that of CYP2D6. nih.gov CYP3A4, a major hepatic enzyme, is also involved in the epoxidation of anandamide, leading to the formation of all four epoxyeicosatrienoic acid ethanolamides (EET-EAs), including the 14,15-regioisomer. nih.govnih.gov Furthermore, CYP2J2, which is notably expressed in the heart and intestine, has been demonstrated to metabolize anandamide to form several epoxygenated products, one of which is 14,15-EET-EA. nih.govnih.gov

| Cytochrome P450 Isoform | Role in this compound Synthesis | Key Research Findings |

|---|---|---|

| CYP3A4 | Catalyzes the formation of all four EET-EA regioisomers from anandamide, including 14,15-EET-EA. nih.govnih.gov | A major P450 enzyme involved in anandamide metabolism in the liver. nih.govnih.gov |

| CYP4X1 | Selectively catalyzes the formation of 14,15-EET-EA from anandamide. nih.govnih.govnih.govmdpi.com | Exhibits a high degree of specificity for producing the 14,15-epoxide. nih.gov |

| CYP2D6 | Metabolizes anandamide to produce multiple monooxygenated metabolites, including 14,15-EET-EA. nih.govnih.gov | This polymorphic enzyme is a key player in anandamide metabolism in the brain. nih.gov |

| CYP2B6 | Converts anandamide to 14,15-EET-EA, among other products. nih.gov | Metabolic profile can differ from that of CYP2D6. nih.gov |

| CYP2J2 | Metabolizes anandamide to form several epoxygenated products, including 14,15-EET-EA. nih.govnih.gov | Expressed in the heart and intestine, suggesting a role in local anandamide metabolism. nih.govnih.gov |

Role of CYP4X1 in Selective this compound Formation

Among the various CYP isoforms, CYP4X1 has emerged as a particularly interesting enzyme due to its high selectivity in the epoxidation of anandamide. nih.govnih.gov Research has demonstrated that recombinant P450 4X1 specifically converts anandamide into a single monooxygenated product: 14,15-EET ethanolamide. nih.gov This specificity is noteworthy, as many other CYP enzymes produce a mixture of EET-EA regioisomers. nih.govnih.govnih.gov The catalytic activity of CYP4X1 towards anandamide has been determined, with a reported K_m of 65 μM and a catalytic rate of 65 pmol of product formed per minute per nmol of P450. nih.gov This selective formation of 14,15-EET-EA by CYP4X1 suggests a specialized biological role for this particular metabolite in tissues where CYP4X1 is prominently expressed. nih.govnih.govmdpi.com

Tissue and Cellular Localization of Biosynthetic Pathways

The biosynthesis of this compound is not ubiquitous and is dependent on the tissue and cellular distribution of the responsible CYP isoforms. Human liver microsomes, which are rich in CYP3A4, have been shown to metabolize anandamide to form all four EET-EAs, including 14,15-EET-EA. nih.govnih.gov The brain is another critical site for anandamide metabolism, with studies on human brain microsomes and mitochondrial preparations revealing the formation of epoxygenated products. nih.gov Specifically, CYP2D6 has been implicated as a key enzyme in the mitochondrial formation of EET-EAs in the brain. nih.gov The expression of CYP4X1 mRNA has been detected at high levels in the amygdala, skin, and prostate, suggesting that the selective production of 14,15-EET-EA may be particularly relevant in these tissues. nih.govnih.gov Furthermore, the presence of CYP2J2 in the intestine points to the potential for local synthesis of this compound in the gastrointestinal tract. nih.govnih.gov

Interplay with Fatty Acid Amide Hydrolase (FAAH) Inhibition in this compound Metabolism

The metabolic fate of anandamide is a delicate balance between two major enzymatic pathways: hydrolysis by fatty acid amide hydrolase (FAAH) and oxidation by cytochrome P450 enzymes. nih.govcaymanchem.com FAAH is the primary enzyme responsible for the degradation and inactivation of anandamide. caymanchem.comnih.gov Therefore, the inhibition of FAAH can significantly alter the metabolic landscape of anandamide. When FAAH activity is blocked, the concentration of anandamide increases, making it more available as a substrate for other metabolic enzymes, including the CYP450s. nih.govcaymanchem.com This shunting of anandamide towards the oxidative pathway is expected to lead to an increased production of its hydroxylated and epoxygenated metabolites, including this compound. nih.govnih.govcaymanchem.com Consequently, the pharmacological inhibition of FAAH, a strategy being explored for various therapeutic applications, may have the secondary effect of augmenting the levels and potential downstream signaling of EET-EAs. nih.govnih.govescholarship.orgmdpi.com

Stereochemical Considerations in Enzymatic Production of this compound

The enzymatic epoxidation of anandamide by cytochrome P450 enzymes is a stereoselective process. caymanchem.comcaymanchem.com This means that the enzymes are likely to produce specific stereoisomers of this compound rather than a racemic mixture. caymanchem.comcaymanchem.com The epoxide group in 14,15-EET can exist as two enantiomers: (14R, 15S)-EET and (14S, 15R)-EET. The specific stereochemistry of the this compound produced will depend on the particular CYP isoform catalyzing the reaction. While the general principle of stereoselectivity is acknowledged, detailed studies characterizing the precise enantiomeric composition of this compound produced by each specific CYP isoform are still an area of active investigation. Understanding the stereochemistry is crucial, as different enantiomers can exhibit distinct biological activities and potencies.

Metabolism and Inactivation Pathways of 14 15 Eet Ethanolamide

Hydrolysis by Epoxide Hydrolases

The most significant pathway for the inactivation of epoxyeicosanoids is the enzymatic hydrolysis of the epoxide moiety to form the corresponding, and generally less biologically active, vicinal diols. nih.govnih.gov This conversion is catalyzed by two main enzymes: soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). nih.gov

Soluble epoxide hydrolase (sEH), the protein product of the EPHX2 gene, is recognized as the primary enzyme for the in vivo degradation of epoxy-fatty acids (EpFAs). nih.govreactome.org By adding a water molecule across the epoxide ring, sEH converts EET-ethanolamides into their corresponding dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs). nih.gov This process is considered a major inactivation pathway that regulates the intracellular levels and biological half-life of EETs and related compounds. nih.govnih.gov

Research indicates that among the different EET regioisomers, 14,15-EET is a preferred substrate for sEH, suggesting that 14(15)-EET ethanolamide is also efficiently hydrolyzed by this enzyme. nih.gov The high catalytic efficiency of sEH results in a low in vivo stability for many lipid epoxides. nih.gov Consequently, inhibition of sEH is a therapeutic strategy aimed at increasing the endogenous levels of EETs to leverage their beneficial effects. mdpi.com Studies on related ω-3 endocannabinoid epoxides have demonstrated their inactivation via hydrolysis by sEH, providing a strong parallel for the metabolism of this compound. kilianlab.com

| Substrate Class | Enzyme | Action | Product | Significance |

|---|---|---|---|---|

| EET-Ethanolamides | Soluble Epoxide Hydrolase (sEH) | Epoxide Hydrolysis | Dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs) | Primary inactivation pathway, terminates biological activity. nih.govnih.gov |

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is another key enzyme in epoxide metabolism. mdpi.com While traditionally known for its role in detoxifying xenobiotic compounds, mEH also contributes to the metabolism of endogenous epoxides, including EETs and their derivatives. nih.govmdpi.com Like sEH, mEH catalyzes the conversion of EET-ethanolamides to their corresponding DHET-EAs. nih.gov

However, the catalytic activity of mEH towards different EET regioisomers varies. While mEH shows comparable efficiency to sEH for hydrolyzing 8,9-EET and 11,12-EET, it is substantially less active on the 14,15-EET regioisomer. nih.gov This substrate preference suggests that sEH is the dominant hydrolase for inactivating 14(15)-EET and likely its ethanolamide derivative, although mEH activity could still play a role in certain tissues. nih.gov

| Enzyme | Substrate Preference | Relative Activity on 14,15-EET | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Preferentially hydrolyzes 14,15-EET over other regioisomers. | High | nih.gov |

| Microsomal Epoxide Hydrolase (mEH) | Prefers 8,9-EET and 11,12-EET. | Substantially lower than sEH. | nih.gov |

Other Metabolic Transformations of this compound and Related Epoxides

Beyond epoxide hydrolysis, other enzymatic pathways contribute to the metabolism and inactivation of this compound and related compounds. These alternative routes include hydroxylation and subsequent oxidation of the fatty acid chain.

Omega (ω)-hydroxylation represents another metabolic route for EET-ethanolamides. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2D6, which introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. nih.gov The resulting metabolite is 20-hydroxy-epoxyeicosatrienoic acid ethanolamide (20-HEET-EA). nih.gov This pathway has been identified as a significant transformation for EET-EAs. The metabolism of the parent endocannabinoid, anandamide (B1667382), to 20-HETE-EA is catalyzed by CYP4F2, indicating that the ethanolamide structure is amenable to this type of modification. nih.gov

In the absence of primary metabolic pathways like epoxide hydrolysis, other processes such as β-oxidation and chain elongation can contribute to the degradation of epoxy-fatty acids. nih.govnih.gov β-oxidation involves the sequential shortening of the fatty acid carbon chain. nih.gov While direct evidence for the β-oxidation of this compound is limited, this pathway is a well-documented catabolic process for its parent compound, 14,15-EET. nih.govnih.gov Analogs of 14,15-EET that have been shortened, as if by two cycles of β-oxidation, have been synthesized and studied, supporting the relevance of this metabolic route. nih.gov

Cellular and Molecular Mechanisms of Action of 14 15 Eet Ethanolamide

Interactions with Cannabinoid Receptors

14(15)-Epoxyeicosatrienoic acid (EET) ethanolamide is a potential metabolite of anandamide (B1667382) (AEA), an endogenous cannabinoid, formed by cytochrome P450 (CYP450) epoxygenase enzymes. caymanchem.comcaymanchem.com Its biological activity, particularly its interaction with the endocannabinoid system, is an area of active investigation.

Pharmacological studies have demonstrated that 14(15)-EET ethanolamide (14,15-EET-EA) is capable of binding to cannabinoid type 1 (CB1) receptors. mdpi.com The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates most of the psychoactive effects of cannabinoids. nih.govnih.gov The binding of ligands like 14,15-EET-EA to the CB1 receptor can initiate a cascade of intracellular signaling events. While specific binding affinity values (Kᵢ) for 14,15-EET-EA at the CB1 receptor are not as extensively documented as for its parent compound, anandamide, its recognition by the receptor highlights it as a bioactive lipid mediator within the endocannabinoid system. mdpi.com

The activity of this compound at cannabinoid receptors is best understood in comparison to its precursor, anandamide, and other related metabolites. Anandamide is a partial agonist at CB1 receptors and also binds to CB2 receptors, albeit with lower affinity. nih.govmdpi.comcore.ac.uk

The metabolism of anandamide by CYP450 enzymes produces several epoxyeicosatrienoic acid ethanolamides, each with distinct receptor interaction profiles. mdpi.com For instance, the 5,6-EET ethanolamide (5,6-EET-EA) isomer is a potent and selective agonist for the CB2 receptor, which is primarily found in peripheral tissues and is associated with immune function. mdpi.comnih.gov This contrasts with 14(15)-EET-EA's activity at the CB1 receptor. This metabolic diversification suggests that the oxidation of anandamide can generate signaling molecules with different target specificities and, consequently, different physiological functions.

Comparative Binding Affinities at Cannabinoid Receptors

| Compound | CB1 Receptor Affinity (Kᵢ) | CB2 Receptor Affinity (Kᵢ) | Primary Receptor Interaction |

|---|---|---|---|

| Anandamide (AEA) | 61 - 543 nM | 279 - 1,940 nM | Binds to both CB1 and CB2 receptors caymanchem.com |

| This compound | Binds to CB1 | Undetermined | Identified as a ligand for rat CB1 receptors mdpi.com |

| 5,6-EET Ethanolamide | Low Affinity/Inactive | Potent Agonist | Potent and selective agonist for CB2 receptors mdpi.comnih.gov |

Putative Membrane Receptors and Specific Binding Sites for EETs and EET-Ethanolamides

Beyond the classical cannabinoid receptors, there is substantial evidence suggesting that EETs, the carboxylic acid precursors to EET-ethanolamides, interact with specific, high-affinity binding sites on the cell surface. ahajournals.orgahajournals.org Although a specific receptor protein has not yet been cloned, functional studies strongly support the existence of a putative G protein-coupled receptor for EETs. nih.gov

Evidence for this includes:

Specific Binding: Studies using radiolabeled 14,15-EET have demonstrated high-affinity, saturable, and specific binding to membranes from various cell types, including monocytes. ahajournals.orgahajournals.org

Structural Specificity: The agonist activity of 14,15-EET is dependent on specific structural features, including the stereochemistry of the epoxide, and minor structural variations can lead to antagonist compounds. ahajournals.orgahajournals.org Furthermore, binding studies have shown preferential recognition of the 14(R),15(S)-enantiomer, indicating a highly specific binding pocket. nih.govnih.gov

Cell-Surface Action: Experiments using a 14,15-EET analog tethered to a silica bead, which prevents cell entry, showed that the compound could still elicit a biological response, confirming that its site of action is on the cell surface. ahajournals.org

While this research has focused on EETs, it is plausible that EET-ethanolamides may interact with these or similar putative receptors, representing an alternative signaling pathway to the established cannabinoid receptors.

Downstream Intracellular Signaling Cascades Modulated by this compound

The interaction of 14(15)-EET and its derivatives with cell surface receptors triggers downstream intracellular signaling pathways that mediate their physiological effects. These cascades often involve the modulation of ion channels and the activation of G proteins.

A primary mechanism of action for EETs is the activation of large-conductance calcium-activated potassium (BKca) channels. ahajournals.orgahajournals.orgbenthamscience.com This has been extensively studied in the vascular system. EETs, including 14,15-EET, activate BKca channels on vascular smooth muscle and endothelial cells. ahajournals.orgnih.gov The opening of these channels allows for the efflux of potassium ions (K⁺), leading to hyperpolarization of the cell membrane. This hyperpolarization causes vasorelaxation and is a key component of their function as endothelium-derived hyperpolarizing factors (EDHFs). ahajournals.orgnih.gov Studies have shown that EETs can directly activate these channels from the cytosolic side of the membrane in nanomolar concentrations, and this effect is enhanced in the presence of calcium. ahajournals.orgnih.gov

The signaling actions of EETs are intricately linked to the activation of heterotrimeric G proteins. ahajournals.orgahajournals.org The ability of EETs to activate BKca channels in inside-out membrane patches is dependent on the presence of GTP, and this effect is blocked by G protein inhibitors. ahajournals.org Specifically, antibodies against the alpha subunit of the stimulatory G protein (Gsα) have been shown to block the EET-mediated activation of K⁺ channels. ahajournals.orgnih.gov Furthermore, EETs have been demonstrated to promote the binding of GTP to cell membranes, a hallmark of G protein activation. ahajournals.orgahajournals.org These findings collectively indicate that the biological effects of EETs are transduced through a Gs protein-coupled receptor, leading to downstream events like ion channel modulation. ahajournals.orgnih.govnih.gov

Modulation of Intracellular Second Messenger Systems (e.g., cAMP, PKA)

The influence of this compound on intracellular second messenger systems, particularly the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway, is an area of active investigation. While direct evidence for this compound is still emerging, studies on its parent compound, 14,15-EET, provide significant insights. Research has shown that 14,15-EET can lead to an increase in intracellular cAMP levels, which in turn activates PKA. nih.govnih.gov This activation is proposed to be a key step in the signal transduction mechanism, beginning with the binding of the ligand to its receptor and culminating in the downstream effects mediated by PKA. nih.govnih.gov

In guinea pig mononuclear cells, the binding of 14(R),15(S)-EET to its specific binding sites is attenuated by agents that increase intracellular cAMP, such as cholera toxin and dibutyryl cAMP. nih.gov This suggests a feedback mechanism where the activation of the cAMP-PKA pathway can lead to the downregulation of the 14,15-EET receptor. nih.gov Furthermore, the inhibitory effect of dibutyryl cAMP on 14,15-EET binding can be reversed by a specific PKA inhibitor, H-89, confirming the involvement of PKA in this regulatory loop. nih.govnih.gov

A study on a related lipid metabolite, 14(15)-EpETE, has shown that it may target the glucagon (GCG)/PKA signaling pathway to exert its effects. nih.gov Bioinformatics analysis predicted GCG as a target, which is known to activate PKA signaling by increasing intracellular cAMP levels. nih.gov Although this study was not on this compound itself, it points to a potential mechanism that may be shared among structurally similar lipid messengers.

It is important to note that while the parent compound anandamide, from which this compound is derived, is known to inhibit cAMP production through G-protein-coupled cannabinoid receptors, its metabolites can have different pharmacological profiles. nih.govnih.gov For instance, another anandamide metabolite, 5,6-EET-EA, exhibits CB2-mediated cAMP inhibition. nih.gov This highlights the complexity and the need for specific investigation into the effects of this compound on cAMP and PKA signaling.

Interaction with Intracellular Effector Systems (e.g., Cytosolic Proteins, Nuclear Receptors)

The interaction of this compound with intracellular effector systems, including cytosolic proteins and nuclear receptors, is a critical aspect of its mechanism of action. As a potential metabolite of the endocannabinoid anandamide, its interactions may be diverse and are not yet fully characterized. caymanchem.com

Evidence suggests that some metabolites of anandamide have an affinity for cannabinoid receptors. For instance, 14,15-EET-EA has been found to have a weak affinity for the rat brain CB1 receptor, with a 3- to 5-fold lower affinity compared to anandamide. nih.govresearchgate.net This interaction with a G-protein coupled receptor represents a key point of contact with intracellular signaling cascades.

Beyond membrane receptors, the precursor molecule, anandamide, has been shown to interact with cytosolic proteins that may be involved in its intracellular trafficking. Candidate proteins for anandamide transport include fatty acid binding proteins (FABPs), the 70-kDa heat shock protein, and albumin. While it is yet to be determined if this compound utilizes these same transport mechanisms, it is a plausible area for future research.

Regarding nuclear receptors, the direct interaction of this compound remains to be fully elucidated. However, studies on anandamide have shown that it can mediate anti-inflammatory effects through the activation of NR4A nuclear receptors. This suggests that metabolites of anandamide could potentially also interact with members of the nuclear receptor superfamily.

Structure-Activity Relationship Studies for Agonist and Antagonist Activities in Relation to this compound Analogs

The structural features of 14(15)-EET and its analogs are critical determinants of their biological activity, influencing whether they act as agonists or antagonists. nih.gov Studies on various analogs have revealed that small alterations in the chemical structure can significantly impact their vascular activity. nih.gov

Key structural components of the 14,15-EET molecule that are crucial for its dilator activity include the epoxide group and the double bond positions. nih.gov The stereochemistry of the epoxide is also important, with the 14(R),15(S)-enantiomer often showing preferential binding to its receptors. nih.gov

Research on a series of 14,15-EET analogs with epoxide bioisosteres has provided valuable data on the structural requirements for vasorelaxant activity. The following table summarizes the activity of some of these analogs:

| Analog | Modification | Agonist/Antagonist Activity |

| Oxamide 16 | Epoxide bioisostere | Comparable vasorelaxant activity to 14,15-EET (ED50 1.7 µM) nih.gov |

| N-iPr-amide 20 | Epoxide bioisostere | Comparable vasorelaxant activity to 14,15-EET (ED50 1.7 µM) nih.gov |

| Unsubstituted urea 12 | Epoxide bioisostere | Useful vasorelaxant activity (ED50 3.5 µM) nih.gov |

| Thiourea 5 | Epoxide bioisostere | Equipotent vasorelaxant activity to 14,15-EET nih.gov |

| cis-14,15-epoxy-eicosa-5(Z)-enoic acid | Altered double bond position | Competitive antagonist activity nih.gov |

These studies indicate that the nature of the headgroup and the geometry of the carbon chain significantly influence the agonist versus antagonist properties of the analogs. For instance, the accommodation of a linear or a naturally bent cis-configured carbon chain is consistent with a shallow binding pocket, whereas a trans-geometry diminishes vascular activity. nih.gov The development of specific antagonists has also been a focus, with some analogs of 14,15-EET demonstrating specific EET-antagonist activity. nih.gov

The structure-activity relationship (SAR) of anandamide analogs has also been explored in the context of cannabinoid receptor binding. These studies have shown that the degree of unsaturation in the fatty acid chain affects the conformational mobility and the ability to overlay with the pharmacophore of classical cannabinoids. future4200.com While these studies are on the precursor, they provide a framework for understanding how modifications to the acyl chain of this compound could influence its receptor interactions. Further SAR studies specifically on this compound analogs are needed to fully delineate the structural requirements for their agonist and antagonist activities at their various potential targets.

Biological Roles and Physiological Significance of 14 15 Eet Ethanolamide in Experimental Models

Cardiovascular System Modulations

The parent compound, 14,15-EET, is a potent signaling lipid with significant effects on the cardiovascular system, including the regulation of vascular tone and protection of cardiac tissue from ischemic injury. nih.gov

14,15-EET is a powerful vasodilator in various vascular beds, including coronary arteries. nih.govnih.gov Its mechanism of action involves multiple signaling pathways within vascular smooth muscle cells.

Another primary mechanism of EET-induced vasorelaxation is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle. nih.govresearchgate.net Activation of these channels leads to potassium ion efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels. This reduces intracellular calcium concentration, causing smooth muscle relaxation and vasodilation. nih.gov The activity of 14,15-EET analogs is inhibited by the EET antagonist 14,15-EEZE-mSA and the BKCa channel inhibitor iberiotoxin, confirming this mechanistic pathway. researchgate.net

Table 1: Key Mechanistic Findings in 14,15-EET-Induced Vasorelaxation in Rat Mesenteric Artery

| Inhibitor/Antagonist | Target | Effect on 14,15-EET-Induced Vasorelaxation | Reference |

|---|---|---|---|

| NF449 | Gs-protein | Inhibited | nih.govresearchgate.net |

| Rp-cAMP | cAMP | Inhibited | nih.govresearchgate.net |

| KT5720 | Protein Kinase A (PKA) | Inhibited | nih.govresearchgate.net |

| AH6809 | Prostaglandin EP2 Receptor | Inhibited | nih.gov |

| SC19220 | Prostaglandin EP1 Receptor | No Effect | nih.gov |

Exogenous administration of 14,15-EET has demonstrated potent cardioprotective efficacy in experimental models of myocardial ischemia-reperfusion injury. nih.gov In a canine model, 14,15-EET markedly reduced the myocardial infarct size as a percentage of the area at risk (IS/AAR). nih.govcaymanchem.com This protective effect was observed when the compound was administered either before the ischemic event or upon reperfusion. caymanchem.com

The cardioprotection afforded by 14,15-EET appears to be mediated through a specific, putative EET receptor. This is evidenced by the finding that the protective effects were completely abolished by pretreatment with 14,15-EEZE, a selective EET antagonist. nih.gov Importantly, 14,15-EEZE did not block the cardioprotective effects of the mitochondrial ATP-sensitive potassium (mitoKATP) channel opener diazoxide, suggesting that the EET signaling pathway is distinct and upstream from this particular channel's involvement in cardioprotection. nih.gov

Table 2: Effect of 14,15-EET on Myocardial Infarct Size in a Canine Ischemia-Reperfusion Model

| Treatment Group | Infarct Size / Area at Risk (IS/AAR, %) | Reference |

|---|---|---|

| Vehicle (Control) | 21.8 ± 1.6 | nih.gov |

| 14,15-EET | 9.4 ± 1.3 | nih.gov |

| 14,15-EEZE (EET Antagonist) | 21.0 ± 3.6 | nih.gov |

| 14,15-EET + 14,15-EEZE | 19.2 ± 2.4 | nih.gov |

Data are presented as mean ± SEM.

Anti-inflammatory and Immunomodulatory Actions

While direct studies on 14(15)-EET ethanolamide are unavailable, its parent compound 14,15-EET possesses significant anti-inflammatory properties. frontiersin.org

The anti-inflammatory effects of EETs have been documented in various models. In rat pulmonary artery endothelial cells, (±)14(15)-EET was shown to prevent the increase in inflammatory mediators such as leukotriene B4 (LTB4), intercellular adhesion molecule-1 (ICAM-1), and chemokine (C-C motif) ligand 2 (CCL2) that is typically induced by oxidized LDL. caymanchem.com In a murine model of sepsis, pharmacological inhibition of soluble epoxide hydrolase (sEH), which increases endogenous EET levels, reduced mortality and the elevation of inflammatory cytokines. nih.gov However, in a study of TNF-α-induced inflammation, continuous infusion of 11,12-EET, but not 14,15-EET, inhibited the expression of vascular cell adhesion molecule-1 (VCAM-1) in the murine carotid artery. nih.gov

There is no direct research on the impact of this compound on immune cell responses. However, studies on its parent compound, 14,15-EET, show a significant role in modulating neuroinflammation, particularly by affecting microglial cells. Microglia are the resident immune cells of the central nervous system and are key mediators of the neuroinflammatory response following injury. researchgate.net

Angiogenesis and Vascular Remodeling Studies

Although studies focusing specifically on this compound are absent, substantial evidence demonstrates that 14,15-EET is a pro-angiogenic molecule that stimulates the formation of new blood vessels. nih.gov

In experimental models, 14,15-EET has been shown to increase endothelial cell proliferation, migration, and invasion, which are crucial steps in the angiogenic process. nih.gov In vivo, treatment with 14,15-EET stimulated neovascularization in Matrigel plug assays. nih.gov In the context of tissue repair, local application of 14,15-EET to ischemic wounds in mice accelerated neovascularization and epithelialization, improving the healing process. plos.org This effect was associated with a significant elevation of pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β). plos.org Furthermore, in models of ischemic stroke, 14,15-EET treatment effectively promoted angiogenesis, contributing to its neuroprotective effects. researchgate.net

Effects on Endothelial Cell Proliferation, Migration, and Tube Formation

The process of forming new blood vessels, angiogenesis, is fundamentally dependent on the proliferation, migration, and differentiation of endothelial cells. Experimental data has largely focused on 14,15-EET, demonstrating its role as a pro-angiogenic factor. Studies have shown that 14,15-EET can increase the proliferation and migration of endothelial cells, which are critical steps in the formation of new vascular networks nih.gov. For instance, 14,15-EET has been found to inhibit endothelial senescence and improve impaired endothelium-dependent vasodilation in aged rats nih.gov. It also protects cerebral microvascular endothelial cells from injury under conditions of oxygen and glucose deprivation followed by reperfusion frontiersin.orgnih.gov.

While these findings highlight the vascular activities of the parent EET, direct experimental evidence detailing the specific effects of this compound on endothelial cell proliferation, migration, and tube formation is not yet well-documented. The conversion of anandamide (B1667382) to this compound suggests a potential modulation of vascular biology within the endocannabinoid system, but further research is required to delineate its precise functions.

In vivo Angiogenesis Studies in Animal Models

In vivo studies have consistently supported the pro-angiogenic effects of 14,15-EET. In animal models, local application of 14,15-EET has been shown to stimulate neovascularization and accelerate wound healing, particularly under ischemic conditions nih.govplos.org. In a rat model of focal ischemia, treatment with 14,15-EET effectively promoted angiogenesis in the brain researchgate.net. These effects are often linked to the upregulation of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β) plos.org.

As with in vitro studies, there is a lack of specific research on the in vivo angiogenic properties of this compound. The established pro-angiogenic profile of its precursor, 14,15-EET, suggests that its ethanolamide derivative could play a role in similar pathways, though its distinct chemical structure may confer different potency or mechanisms of action.

Neurobiological and Neuromodulatory Functions

The presence and metabolism of endocannabinoids and their derivatives in the central nervous system point to important roles in neurobiology.

Potential Role in Neurovascular Function

The neurovascular unit, which controls blood flow to brain tissues, is a critical area of study. The parent compound, 14,15-EET, is significantly expressed in brain tissues and has demonstrated neuroprotective effects frontiersin.org. It plays a role in mediating neurovascular coupling and protecting neurons and cerebral microvascular endothelial cells from ischemic injury frontiersin.orgnih.govresearchgate.net. Studies have shown that 14,15-EET can reduce brain injury and neuronal cell death following cerebral ischemia and reperfusion researchgate.netmdpi.com. This protection is partly achieved by reducing oxidative stress and inflammation within the brain's microvasculature mdpi.com.

This compound is a potential cytochrome P450 metabolite of anandamide, an endogenous neurotransmitter with known cannabinergic activity caymanchem.comcaymanchem.com. Given that anandamide itself has neurovascular effects and is metabolized to this compound in the brain, it is plausible that this metabolite contributes to the regulation of neurovascular function. However, direct evidence of its specific role and mechanism of action in controlling cerebral blood flow or protecting the neurovascular unit remains to be elucidated.

Mechanistic Insights into Nociception and Pain Pathways

The endocannabinoid system is deeply involved in the modulation of pain. While N-acylethanolamines as a class are recognized for their role in pain management, the specific function of this compound is less clear mpainjournal.commdpi.commdpi.com. Research into its parent compound, 14,15-EET, has shown that it can produce antinociceptive effects, alleviating pain in animal models of central post-stroke pain by inhibiting neuroinflammation and apoptosis nih.gov.

Conversely, studies on this compound have indicated that it possesses low activity at the CB1 receptor, a primary target in cannabinoid-mediated pain relief nih.gov. Another report notes that the pathological and physiological relevance of 14,15-EET-EA, which is produced by the orphan cytochrome P450 4X1, has yet to be clarified mdpi.com. This suggests that its role in nociception, if any, may not be mediated through traditional cannabinoid receptor pathways and requires further investigation.

Roles in Other Organ Systems (e.g., Kidney, Liver)

The metabolism of anandamide by cytochrome P450 enzymes in the liver and kidneys leads to the formation of various derivatives, including this compound, indicating its potential role in the function of these organs.

In human liver microsomes, anandamide is metabolized to form several epoxyeicosatrienoic acid ethanolamides (EET-EAs), including 5,6-, 8,9-, 11,12-, and 14,15-EET-EA nih.govnih.gov. The primary enzyme responsible for this epoxidation in the liver is identified as CYP3A4 nih.govnih.gov. The parent compound, 14,15-EET, has been shown to have hepatoprotective effects, and reduced levels of EETs are associated with nonalcoholic steatohepatitis (NASH) nih.gov. This highlights the importance of the EET pathway in liver health, although the specific actions of the this compound metabolite within the liver are not yet fully understood.

In the kidney, while microsomes actively metabolize anandamide, the primary product is 20-HETE-ethanolamide, with EET-EAs not being significantly formed nih.gov. However, the parent compound, 14,15-EET, and its analogs are known to play a protective role in the kidney, affording protection against acute kidney injury and reducing cisplatin-induced nephrotoxicity nih.govmdpi.com. They also contribute to the regulation of renal blood flow and endothelial function mdpi.com. The formation of this compound occurs predominantly in the liver, and its direct physiological or pathological roles in the kidney have not been established.

Table 1: Summary of Research Findings

| Section | Subsection | Key Findings on 14,15-EET (Parent Compound) | Key Findings on this compound |

|---|---|---|---|

| 5.3. Angiogenesis | 5.3.1. Endothelial Cells | Increases proliferation and migration; inhibits senescence. nih.govnih.gov | Direct effects not well-documented. |

| 5.3.2. In vivo Models | Stimulates neovascularization and wound healing. nih.govplos.orgresearchgate.net | Direct effects not well-documented. | |

| 5.4. Neurobiology | 5.4.1. Neurovascular Function | Protects cerebral microvascular cells; reduces ischemic injury. frontiersin.orgresearchgate.netmdpi.com | Potential role inferred as a metabolite of anandamide; direct evidence is lacking. caymanchem.comcaymanchem.com |

| 5.4.2. Nociception & Pain | Exhibits antinociceptive effects in central pain models. nih.gov | Low activity at CB1 receptors; physiological relevance is unclear. nih.govmdpi.com | |

| 5.5. Other Organs | Kidney & Liver | Hepatoprotective effects in the liver; protects against acute kidney injury. nih.govnih.govmdpi.com | Formed in the liver via CYP3A4; not a major metabolite in the kidney. nih.govnih.gov |

Analytical Methodologies for 14 15 Eet Ethanolamide Research

Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis (e.g., LC-MS/MS)

The quantitative analysis of 14(15)-EET ethanolamide (14,15-EET-EA) and related metabolites in biological matrices is predominantly achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This powerful analytical technique offers high sensitivity and specificity, which is essential for detecting the typically low endogenous concentrations of these lipid signaling molecules. nih.gov

A developed LC-MS/MS method enables the specific analysis of epoxyeicosatrienoic acid ethanolamides (EET-EAs), including 14(15)-EET-EA, and their hydrolyzed metabolites, the dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs). nih.gov The methodology often involves an initial solid-phase extraction (SPE) step to isolate and concentrate the analytes from complex biological samples such as tissue homogenates (e.g., liver, kidney, spleen, and brain). nih.gov

Chromatographic separation is typically performed on a C18 reversed-phase column. The mobile phase composition and gradient are optimized to achieve separation of the different EET-EA regioisomers and their corresponding DHET-EA metabolites.

Following chromatographic separation, the analytes are ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. For instance, in ESI-LC/MS/MS analysis of a 14,15-EET-EA standard, a selected ion chromatogram can be generated for the parent molecule, and its identity can be confirmed by its characteristic MS/MS fragmentation spectrum. researchgate.net Unique product ions, such as m/z 187 and 248, are consistently observed for 14,15-EET-EA, allowing for its unambiguous identification and quantification in complex mixtures. researchgate.net

The sensitivity of these methods is crucial, as endogenous levels of EET-EAs in tissues can be very low, sometimes falling below the instrumental detection limit, which can be in the low nanomolar range (0.1–3.4 nM). nih.gov The table below summarizes key parameters for a published LC-MS/MS method for the analysis of EET-EAs.

Table 1: LC-MS/MS Method Parameters and Detection Limits

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Instrumental Limit of Detection (LOD) (nM) | Instrumental Limit of Quantification (LOQ) (nM) |

|---|---|---|---|---|

| 14,15-EET-EA | 364.3 | 303.3, 187.1 | 0.1 | 0.4 |

| 11,12-EET-EA | 364.3 | 303.3, 221.2 | 0.2 | 0.8 |

| 8,9-EET-EA | 364.3 | 303.3, 261.2 | 0.9 | 3.0 |

| 5,6-EET-EA | 364.3 | 303.3, 154.1 | 3.4 | 11.4 |

This analytical approach is not only used for quantification but also for studying enzyme kinetics, for example, by measuring the biotransformation of 14(15)-EET-EA to its corresponding diol, 14,15-DHET-EA, by epoxide hydrolases. nih.govresearchgate.net

Future Research Directions and Unresolved Questions Regarding 14 15 Eet Ethanolamide

Elucidation of Definitive In Vivo Formation and Physiological Concentration Levels

A primary unresolved issue is the definitive confirmation of 14(15)-EET ethanolamide's formation in vivo and its corresponding physiological concentrations. It is proposed as a potential metabolite of arachidonoyl ethanolamide (AEA or anandamide) via CYP450 epoxygenase pathways. caymanchem.comsanbio.nl This metabolic route may become particularly significant when the primary catabolic enzyme for anandamide (B1667382), fatty acid amide hydrolase (FAAH), is inhibited. caymanchem.comcaymanchem.com

Studies using human liver microsomes have shown that CYP3A4 can metabolize anandamide to form various epoxyeicosatrienoic acid ethanolamides (EET-EAs), including the 14,15-EET-EA isomer. nih.gov Furthermore, the orphan cytochrome P450 4X1 has been identified as an enzyme that produces 14,15-EET-EA. mdpi.com Despite this enzymatic capability, direct evidence for the endogenous presence of this compound in tissues or biological fluids is lacking. caymanchem.comsanbio.nlcaymanchem.com An attempt to measure endogenous levels of EET-EAs in mouse tissues found that the concentrations were below the instrumental detection limit of 0.1–3.4 nM, highlighting the technical challenges and the potentially low abundance of these lipids. nih.gov

Future research must prioritize the development of highly sensitive analytical methods to unequivocally detect and quantify this compound in various biological matrices. Establishing its basal physiological concentrations and how they change in response to stimuli or in disease states is a critical first step toward understanding its function.

| Enzyme | Substrate | Product | Context |

| CYP3A4 | Anandamide (AEA) | 14,15-EET-EA | Metabolism in human liver microsomes nih.gov |

| CYP4X1 | Anandamide (AEA) | 14,15-EET-EA | Identified as a producing enzyme mdpi.com |

Identification and Comprehensive Characterization of Specific Receptors and Binding Sites

The biological effects of signaling lipids are mediated through specific receptors or binding sites. For this compound, no specific receptor has been identified. Research into its receptor affinity has primarily focused on the well-established cannabinoid receptors due to its origin from anandamide. However, studies indicate that 14(15)-EET-EA has a weak affinity for the cannabinoid type 1 (CB1) receptor, showing 3- to 5-fold lower affinity than anandamide itself in rat brain. nih.govresearchgate.netresearchgate.net

This contrasts with other anandamide metabolites, such as 5,6-EET-EA, which has been shown to be a potent and selective agonist for the cannabinoid type 2 (CB2) receptor. mdpi.comresearchgate.net The parent compound, 14,15-EET, is known to have a high-affinity binding site, though the molecular characterization of its putative receptor has remained elusive. nih.gov It is an open question whether this compound interacts with this same unidentified receptor or possesses its own unique molecular targets.

A crucial direction for future research is to employ unbiased screening approaches, such as affinity-based proteomics or functional assays, to identify and characterize specific receptors or binding proteins for this compound. Clarifying its molecular targets is essential for deciphering its signaling pathways and potential physiological effects.

Stereo-Selective Biological Activities and Enantiomeric Studies of this compound

Enzymatic reactions in biology are typically stereo-selective, producing a specific enantiomer of a chiral molecule. The epoxidation of anandamide by CYP450 enzymes is expected to produce specific stereoisomers of this compound, rather than the racemic mixture often used in initial laboratory studies. caymanchem.comcaymanchem.com

The biological importance of stereochemistry is well-documented for the parent compound, 14,15-EET. A high-affinity binding site for 14,15-EET preferentially recognizes the 14(R),15(S)-enantiomer. nih.gov It is highly probable that the biological activities of this compound are also enantiomer-specific. However, studies to date have not investigated the individual enantiomers.

Future investigations require the chemical synthesis of the individual 14(R),15(S)- and 14(S),15(R)-enantiomers of this compound. Subsequent studies should then systematically compare their binding affinities, signaling activities, and metabolic stability. This will be critical to understanding which form is biologically active and to developing selective pharmacological tools.

Detailed (Patho)physiological Relevance of CYP4X1-Derived this compound

The identification of CYP4X1 as an enzyme that produces 14,15-EET-EA from anandamide provides a specific biochemical link to investigate. mdpi.com However, the physiological or pathophysiological relevance of this particular metabolic pathway is entirely unknown. mdpi.com The function of CYP4X1 itself is not well understood, adding another layer of complexity.

Key unresolved questions include:

In which tissues and cell types is the CYP4X1-mediated production of this compound most active?

Is this pathway regulated by physiological stimuli, inflammation, or disease processes?

Does the this compound produced by CYP4X1 have a distinct local (autocrine or paracrine) function?

Future research should focus on cellular models with modulated CYP4X1 expression to study the downstream effects of this compound production. Furthermore, investigating the expression and activity of CYP4X1 in various disease models could provide clues about the potential involvement of this pathway in pathology.

Exploration of Therapeutic Potential Through Modulation of this compound Pathways

Exploring the therapeutic potential of this compound is currently speculative due to the significant gaps in our understanding of its fundamental biology. Any therapeutic strategy would depend on whether the compound has beneficial or detrimental effects in a given context.

If future studies reveal a protective or disease-resolving role, therapeutic strategies could aim to increase its endogenous levels. This could potentially be achieved by:

Inhibiting its degradation: The parent EETs are primarily degraded by soluble epoxide hydrolase (sEH). nih.gov Studies have shown that 14,15-EET-EA is efficiently hydrolyzed by both soluble and microsomal epoxide hydrolases. nih.gov Therefore, sEH inhibitors, which are already in development for cardiovascular diseases, could potentially elevate this compound levels. nih.gov

Activating its synthesis: Modulating the activity of enzymes like CYP4X1 or CYP3A4 to specifically enhance the production of this compound could be another approach, although developing selective activators for CYP enzymes is challenging.

Conversely, if this compound is found to contribute to pathology, strategies would focus on blocking its action with receptor antagonists or inhibiting its synthesis. Given that a putative EET receptor antagonist, 14,15-EEZE, has been developed for the parent compound, similar antagonists could be designed for this compound once its receptor is identified. nih.gov

The ultimate therapeutic potential of targeting the this compound pathway is entirely contingent on future research that first elucidates its fundamental physiological and pathological roles.

| Research Area | Key Unresolved Questions | Future Directions |

| In Vivo Presence | Is it formed endogenously? What are its physiological concentrations? | Develop ultra-sensitive detection methods; analyze tissues and fluids in various physiological/pathological states. |

| Receptors | Does it have a specific receptor? What are its molecular targets? | Conduct unbiased receptor screening; perform binding and functional assays. |

| Stereochemistry | What are the distinct activities of its enantiomers? | Synthesize individual enantiomers; perform comparative biological activity studies. |

| CYP4X1 Pathway | What is the (patho)physiological role of CYP4X1-derived 14(15)-EET-EA? | Use cellular/animal models with altered CYP4X1 expression; investigate the pathway in disease models. |

| Therapeutics | Can modulating its pathway be therapeutically beneficial? | Elucidate its function; test modulators (e.g., sEH inhibitors, receptor antagonists) based on functional findings. |

Q & A

Basic Research Questions

Q. What enzymatic pathways synthesize and degrade 14(15)-EET ethanolamide in biological systems?

- Methodological Answer : this compound is primarily formed via cytochrome P450 (CYP450)-mediated oxidation of anandamide (AEA), particularly under conditions where fatty acid amide hydrolase (FAAH) activity is inhibited . Degradation involves epoxide hydrolases (EHs) and FAAH, with competitive kinetics observed in brain homogenates . Key validation methods include:

- In vitro assays : Use recombinant CYP2B6/2D6 isoforms to monitor epoxidation kinetics.

- Pharmacological inhibition : Co-incubate AEA with FAAH inhibitors (e.g., URB597) to prioritize CYP450 metabolism .

Q. Which analytical techniques are optimal for quantifying this compound in biofluids?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) is preferred due to its sensitivity for low-abundance lipid mediators . Critical considerations:

- Sample preparation : Use solid-phase extraction (SPE) to isolate ethanolamides from phospholipids.

- Matrix effects : Validate recovery rates in plasma vs. cerebrospinal fluid (CSF), as correlations between these compartments are metabolite-class-specific .

Q. What receptor systems interact with this compound?

- Methodological Answer : The compound binds cannabinoid receptors (CB1/CB2) with moderate affinity (Ki values ~6–20 nM), though weaker than AEA . Experimental validation:

- Competitive binding assays : Use [³H]-CP55940 in transfected HEK293 cells.

- Functional studies : Measure inhibition of adenylyl cyclase in CB1-expressing models .

Advanced Research Questions

Q. How do CYP450 polymorphisms affect this compound biosynthesis in neurological tissues?

- Methodological Answer : CYP2B6 and CYP2D6 variants (e.g., 2B6.4, 2D6.34) exhibit altered catalytic efficiency for AEA epoxidation . Strategies:

- Genotype-phenotype studies : Compare this compound levels in human brain tissue stratified by CYP450 haplotype.

- In vitro modeling : Use hepatic microsomes from donors with defined CYP450 polymorphisms .

Q. How can conflicting data on this compound’s ion channel modulation be resolved?

- Methodological Answer : Discrepancies arise from structural differences between EETs and their ethanolamide derivatives. For example, 14,15-EET inhibits KCa3.1 channels, but its ethanolamide analog may lack this effect due to altered solubility or receptor binding . Approaches:

- Patch-clamp electrophysiology : Test this compound on recombinant KCa3.1-expressing cells.

- Molecular docking : Compare interactions of EETs vs. ethanolamides with channel domains .

Q. What experimental designs address the lack of in vivo evidence for this compound biosynthesis?

- Methodological Answer : Current gaps stem from rapid degradation and low endogenous concentrations. Solutions:

- Isotope tracing : Administer ¹³C-AEA to rodents and track this compound via high-resolution MS.

- Knockout models : Use FAAH⁻/⁻ or EH⁻/⁻ mice to amplify detectable levels .

Q. Why does this compound show weaker CB1 binding than AEA despite structural similarity?

- Methodological Answer : The ethanolamide group alters conformational flexibility, reducing receptor docking efficiency. Validation methods:

- Structure-activity relationship (SAR) studies : Compare AEA analogs with modified head groups.

- Molecular dynamics simulations : Model ligand-receptor interactions using CB1 crystal structures .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.